Nonadecan-10-ylbenzene
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Overview
Description
Nonadecan-10-ylbenzene is an organic compound characterized by a long alkyl chain attached to a benzene ring. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadecan-10-ylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with nonadecane-10-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Nonadecan-10-ylbenzene undergoes several types of chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be reduced to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nonadecanoic acid or nonadecan-10-one.
Reduction: Nonadecylcyclohexane.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Nonadecan-10-ylbenzene has several scientific research applications:
Chemistry: Used as a model compound to study the effects of long alkyl chains on the reactivity of benzene derivatives.
Biology: Investigated for its potential role in cell membrane interactions due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where the long alkyl chain can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the production of surfactants and lubricants due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of nonadecan-10-ylbenzene involves its interaction with various molecular targets and pathways. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Nonadecan-10-one: Similar in structure but contains a ketone functional group instead of a benzene ring.
Nonadecane: A saturated hydrocarbon with a similar alkyl chain length but lacks the benzene ring.
Decylbenzene: Contains a shorter alkyl chain attached to the benzene ring.
Uniqueness
Nonadecan-10-ylbenzene is unique due to the combination of a long alkyl chain and a benzene ring. This structure imparts both hydrophobic and aromatic properties, making it versatile for various applications. The long alkyl chain enhances its solubility in nonpolar solvents, while the benzene ring allows for various chemical modifications.
Properties
Molecular Formula |
C25H44 |
---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
nonadecan-10-ylbenzene |
InChI |
InChI=1S/C25H44/c1-3-5-7-9-11-13-16-20-24(25-22-18-15-19-23-25)21-17-14-12-10-8-6-4-2/h15,18-19,22-24H,3-14,16-17,20-21H2,1-2H3 |
InChI Key |
MERBKYXTKQRQJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
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